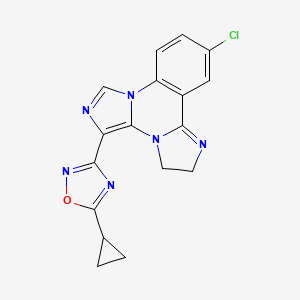

U-90042

描述

属性

IUPAC Name |

3-(14-chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN6O/c18-10-3-4-12-11(7-10)15-19-5-6-23(15)17-13(20-8-24(12)17)14-21-16(25-22-14)9-1-2-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPSAAPUJUVQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=C4N5CCN=C5C6=C(N4C=N3)C=CC(=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158771 | |

| Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134516-99-7 | |

| Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1′,2′-c]quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134516-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 90042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134516997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,5-a:1',2'-c]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of U-90042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-90042 is a structurally novel nonbenzodiazepine compound with sedative and hypnotic properties. Developed in the 1980s, it has been primarily utilized in scientific research to explore the pharmacology of the γ-aminobutyric acid type A (GABA-A) receptor system. Unlike traditional benzodiazepines, this compound exhibits a unique binding profile and a distinct spectrum of in vivo effects, making it a valuable tool for dissecting the roles of different GABA-A receptor subtypes in mediating sedation, ataxia, and memory. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: GABA-A Receptor Agonism

The primary mechanism of action of this compound is its function as a GABA-A receptor agonist.[1][2] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system, and its activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This compound exerts its effects by binding to and activating specific subtypes of the GABA-A receptor.

Subtype Selectivity

This compound demonstrates a distinct binding affinity for specific alpha subunits of the GABA-A receptor. It has been shown to bind with comparable high affinity to the α1, α3, and α6 subtypes.[1][2] This binding profile is notably different from that of benzodiazepines like diazepam, which typically show a broader affinity for various α subunits. The selective interaction with these particular subtypes is believed to be responsible for its unique pharmacological effects.

GABA-A Receptor Signaling Pathway

The binding of this compound to the GABA-A receptor potentiates the effect of the endogenous ligand, GABA, leading to an enhanced inhibitory signal. The following diagram illustrates the general signaling pathway of the GABA-A receptor.

Quantitative Data

The binding affinity of this compound for different GABA-A receptor subtypes has been quantified through radioligand binding assays. The following table summarizes the reported inhibitory constant (Ki) values.

| GABA-A Receptor Subtype | Ki (nM) | Reference |

| α1β2γ2 | 7.8 | [1][2] |

| α3β2γ2 | 9.5 | [1][2] |

| α6β2γ2 | 11.0 | [1][2] |

The in vivo effects of this compound have been characterized in various animal models. The table below summarizes the key findings.

| Experimental Model | Species | Dose | Effect | Reference |

| Locomotor Activity | Mice | 3 mg/kg i.p. | Suppression of activity | [1] |

| Rotarod Performance | Mice | 3 mg/kg i.p. | Impaired performance | [1] |

| Behavioral Sleep | Rats | 10 mg/kg i.p. | Increased sleep | [1] |

| Behavioral Sleep | Monkeys | 1 mg/kg p.o. | Increased sleep | [1] |

| Passive Avoidance | Mice | 10 mg/kg i.p. | No amnesia; antagonized diazepam-induced amnesia | [1] |

Experimental Protocols

The following are generalized protocols for the key experiments cited in the literature for this compound. Please note that the specific parameters used in the original studies may vary.

GABA-A Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the GABA-A receptor.

References

U-90042: An In-Depth Technical Guide to its GABA-A Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GABA-A receptor subtype selectivity of U-90042, a novel sedative/hypnotic compound. The information presented is collated from the seminal publication by Tang et al. (1995) in the Journal of Pharmacology and Experimental Therapeutics. This document details the binding affinities and functional activities of this compound at various GABA-A receptor subtypes, outlines the experimental methodologies used for its characterization, and provides visual representations of the experimental workflows.

Core Data Summary

The initial characterization of this compound revealed a distinct profile of interaction with different GABA-A receptor subtypes. The compound exhibits comparable, relatively high-affinity binding to recombinant α1β2γ2, α3β2γ2, and α6β2γ2 subtypes.[1] This profile is notably different from classic benzodiazepines like diazepam and sedative-hypnotics like zolpidem.[1]

Table 1: Binding Affinity of this compound at Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | This compound Kᵢ (nM) | Diazepam Kᵢ (nM) | Zolpidem Kᵢ (nM) | Ro 15-4513 Kᵢ (nM) |

| α1β2γ2 | 280 | 20 | 25 | 10 |

| α2β2γ2 | >10,000 | 15 | 300 | 15 |

| α3β2γ2 | 300 | 18 | >10,000 | 12 |

| α5β2γ2 | >10,000 | 12 | >10,000 | 15 |

| α6β2γ2 | 250 | >10,000 | >10,000 | 8 |

Data extracted from Tang et al., 1995.

Table 2: Functional Activity of this compound at Recombinant GABA-A Receptor Subtypes

| Receptor Subtype | Compound | EC₅₀/IC₅₀ (nM) | Intrinsic Activity (% of GABA response) |

| α1β2γ2 | This compound | IC₅₀ = 300 | -20% (Inverse Agonist) |

| α1β2γ2 | Diazepam | EC₅₀ = 50 | 150% (Agonist) |

| α3β2γ2 | This compound | IC₅₀ = 500 | -15% (Inverse Agonist) |

| α6β2γ2 | This compound | - | No significant effect |

Data extracted from Tang et al., 1995.

Experimental Protocols

The following sections provide a detailed description of the methodologies employed in the characterization of this compound's interaction with GABA-A receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for various recombinant GABA-A receptor subtypes.

Methodology:

-

Receptor Preparation: Stably transfected mouse L(tk⁻) cells expressing specific rat GABA-A receptor subunit combinations (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2, or α6β2γ2) were used. Cell membranes were prepared by homogenization and centrifugation.

-

Radioligand: [³H]Ro 15-1788 (flumazenil) was used as the radioligand for α1, α2, α3, and α5-containing subtypes. [³H]Ro 15-4513 was used for the α6-containing subtype.

-

Assay Conditions:

-

Incubation Buffer: 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation Volume: 0.5 mL.

-

Incubation Time and Temperature: 40 minutes at 4°C.

-

Radioligand Concentration: 1 nM [³H]Ro 15-1788 or 2 nM [³H]Ro 15-4513.

-

Competitor Concentrations: A range of concentrations of this compound or other reference compounds were used to generate competition curves.

-

Non-specific Binding: Determined in the presence of 1 µM unlabeled Ro 15-1788 or Ro 15-4513.

-

-

Assay Termination: The binding reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC₅₀ values were determined from the competition curves using non-linear regression analysis. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist properties) of this compound at specific GABA-A receptor subtypes.

Methodology:

-

Expression System: Xenopus laevis oocytes were used for the expression of recombinant GABA-A receptors. Oocytes were injected with cRNAs encoding the desired rat GABA-A receptor subunits (α1β2γ2, α3β2γ2, or α6β2γ2).

-

Electrophysiological Recordings:

-

Technique: Two-electrode voltage clamp.

-

Holding Potential: -70 mV.

-

Agonist Application: GABA was applied to elicit chloride currents.

-

Test Compound Application: this compound and reference compounds were applied alone to test for agonist activity or co-applied with GABA to test for modulatory (positive or negative) or antagonist activity.

-

-

Data Analysis: The peak current amplitude in response to GABA and/or the test compounds was measured. For modulatory effects, the potentiation or inhibition of the GABA-evoked current was calculated. Concentration-response curves were generated to determine EC₅₀ or IC₅₀ values and maximal efficacy (Iₘₐₓ).

Visualizations

The following diagrams illustrate the key experimental workflows and conceptual frameworks described in this guide.

Caption: Workflow for GABAA Receptor Radioligand Binding Assay.

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Caption: this compound GABAA Receptor Subtype Selectivity Profile.

This guide provides a foundational understanding of the GABA-A receptor subtype selectivity of this compound, intended to support further research and development efforts in the field of neuropharmacology. For a complete understanding, it is recommended to consult the original research article by Tang et al. (1995).

References

Unveiling the Pharmacological Profile of U-90042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-90042 is a structurally novel, nonbenzodiazepine compound that has demonstrated sedative and hypnotic properties. Unlike traditional benzodiazepines, this compound exhibits a distinct pharmacological profile, primarily through its interaction with γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its binding affinities, in vivo effects, and the underlying signaling pathways. The information is curated from publicly available scientific literature to support further research and drug development endeavors.

Pharmacological Profile

Mechanism of Action

This compound functions as a GABA-A receptor agonist.[1][2] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Upon binding of an agonist like this compound, the receptor, which is a ligand-gated chloride ion channel, undergoes a conformational change that increases chloride influx into the neuron.[3][4] This hyperpolarization of the neuronal membrane potential leads to an inhibitory effect on neurotransmission, resulting in the sedative and hypnotic effects observed with the compound.

Receptor Binding Affinity

This compound displays a notable binding affinity for specific subtypes of the GABA-A receptor. It has been shown to bind to recombinant α1β2γ2, α3β2γ2, and α6β2γ2 subtypes with comparable affinities.[5] The binding affinities (Ki) are summarized in the table below.

| GABA-A Receptor Subtype | Binding Affinity (Ki) (nM) |

| α1β2γ2 | 7.8[2] |

| α3β2γ2 | 9.5[2] |

| α6β2γ2 | 11.0[2] |

In Vivo Effects

Preclinical studies in animal models have elucidated the behavioral effects of this compound. These studies indicate that the compound induces sedation and motor impairment without the amnestic side effects commonly associated with benzodiazepines.

| Experimental Model | Species | Dose | Route of Administration | Observed Effects | Citation |

| Locomotor Activity | Mice | 3 mg/kg | Intraperitoneal (i.p.) | Suppressed locomotor activity. | [5] |

| Rotarod Performance | Mice | 3 mg/kg | Intraperitoneal (i.p.) | Impaired rotarod performance. | [5] |

| Behavioral Sleep & EEG | Rats | 10 mg/kg | Intraperitoneal (i.p.) | Increased behavioral sleep and corresponding EEG frequency spectral shift. | [5] |

| Behavioral Sleep & EEG | Monkeys | 1 mg/kg | Oral (p.o.) | Increased behavioral sleep and corresponding EEG frequency spectral shift. | [5] |

| Passive Avoidance | Mice | 10 mg/kg | Intraperitoneal (i.p.) | No amnesia produced; antagonized diazepam-induced amnesia. | [5] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and oral bioavailability, are not available in the reviewed public literature. Further studies would be required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of this compound. The specific parameters for the original studies may have varied.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Receptor Preparation: Membranes from cells expressing the recombinant GABA-A receptor subtypes (α1β2γ2, α3β2γ2, α6β2γ2) are prepared.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH and ionic strength.

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [3H]-Flumazenil) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Rotarod Test

This test assesses motor coordination and balance in rodents.

-

Apparatus: A rotating rod apparatus with adjustable speed is used.

-

Acclimatization: Animals are acclimatized to the testing room before the experiment.

-

Training (Optional): Animals may be trained on the rotarod at a constant speed for a set duration on consecutive days.

-

Testing: The animal is placed on the rotating rod, which then accelerates at a constant rate (e.g., from 4 to 40 rpm over a 5-minute period).

-

Measurement: The latency to fall from the rod is recorded. A cutoff time is typically set.

-

Drug Administration: this compound or a vehicle control is administered at a specified time before the test.

Passive Avoidance Test

This test evaluates learning and memory in rodents.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped to deliver a mild foot shock.

-

Training (Acquisition): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Retention Test: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency suggests memory of the aversive stimulus.

-

Drug Administration: this compound or a vehicle control is administered before the training or retention phase to assess its effects on memory acquisition or retrieval.

Visualizations

GABA-A Receptor Signaling Pathway

Caption: this compound agonism at the GABA-A receptor.

General Experimental Workflow for Pharmacological Profiling

Caption: A generalized workflow for pharmacological profiling.

References

- 1. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropharmacological Activities of Ceiba aesculifolia (Kunth) Britten & Baker f (Malvaceae) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. europeanreview.org [europeanreview.org]

The Discovery and Synthesis of U-90042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-90042 is a non-benzodiazepine sedative and hypnotic agent that demonstrates a unique interaction profile with γ-aminobutyric acid type A (GABA-A) receptor subtypes. Developed by Novo Nordisk in the 1980s, this compound has been a subject of scientific research due to its distinct pharmacological effects, which include sedation and ataxia without inducing amnesia. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, presenting key data in structured formats and detailing the experimental protocols for its synthesis and biological evaluation.

Discovery and Pharmacological Profile

This compound, with the chemical name 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,2-c:1',5'-a]quinazoline, was identified as a potent sedative and hypnotic compound.[1] Unlike traditional benzodiazepines, this compound exhibits a different affinity profile for GABA-A receptor subtypes, which is believed to contribute to its unique pharmacological effects.

In Vitro Receptor Binding Affinity

This compound is an agonist at the GABA-A receptor, showing notable affinity for the α1, α3, and α6 subtypes.[1] The binding affinities (Ki) for these subtypes are summarized in the table below.

| GABA-A Receptor Subtype | Binding Affinity (Ki) in nM |

| α1 | 7.8[1] |

| α3 | 9.5[1] |

| α6 | 11.0[1] |

In Vivo Pharmacological Effects

In animal models, this compound has been shown to produce dose-dependent sedation and ataxia.[1] It effectively prolongs sleeping time in mice, rats, and monkeys.[1] A key distinguishing feature of this compound is its lack of amnestic effects; it does not impair memory in animal models and has been observed to block the amnesia induced by diazepam.[1]

| Animal Model | Effect |

| Mice | Suppressed locomotor activity, impaired rotarod performance, prolonged sleeping time, no amnesia[1] |

| Rats | Prolonged sleeping time[1] |

| Monkeys | Prolonged sleeping time[1] |

Synthesis of this compound

The synthesis of this compound is detailed in U.S. Patent 5,100,895. The following is a general outline of the synthetic procedure.

Experimental Protocol: Synthesis of 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,2-c:1',5'-a]quinazoline

Detailed, step-by-step experimental protocols for the synthesis of this compound and its intermediates would be presented here, based on the full text of the patent. This would include reagents, solvents, reaction conditions (temperature, time), and purification methods for each step.

Key Experiments and Methodologies

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α3β2γ2, α6β2γ2) are prepared.

-

Radioligand Binding: A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [³H]Ro 15-1788) is used.

-

Competition Assay: Membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Rotarod Test in Mice

Objective: To assess the effect of this compound on motor coordination and balance.

Methodology:

-

Apparatus: A rotating rod apparatus is used.

-

Acclimation: Mice are acclimated to the testing room and the apparatus before the experiment.

-

Drug Administration: this compound or vehicle is administered to the mice (e.g., intraperitoneally).

-

Testing: At a predetermined time after injection, each mouse is placed on the rotating rod. The rod's rotation speed is gradually increased.

-

Measurement: The latency to fall from the rod is recorded for each mouse. A shorter latency to fall indicates impaired motor coordination.

Visualizations

Signaling Pathway

Caption: GABA-A Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: Experimental Workflow for the Rotarod Test.

Conclusion

This compound represents a significant compound in the study of sedative-hypnotics due to its distinct GABA-A receptor subtype interaction and its separation of sedative effects from amnesia. The detailed synthesis and pharmacological data presented in this guide provide a comprehensive resource for researchers in neuroscience and drug development. Further investigation into the structure-activity relationships of this compound and its analogs could lead to the development of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of sleep disorders and other conditions involving the GABAergic system.

References

U-90042: A Preclinical Profile of a Nonbenzodiazepine Hypnotic with a Unique GABAergic Signature

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-90042 is a structurally novel nonbenzodiazepine hypnotic agent that demonstrated sedative and hypnotic properties in preclinical studies. Developed by Novo Nordisk in the 1980s, this compound interacts distinctively with γ-aminobutyric acid type A (GABAᴀ) receptor subtypes, suggesting a unique pharmacological profile compared to traditional benzodiazepine hypnotics. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, binding affinities, and in vivo effects. All available quantitative data from preclinical studies are summarized, and a detailed description of its interaction with GABAᴀ receptors is provided. It is important to note that publicly available information regarding clinical trials involving this compound is not available, suggesting that its development may have been discontinued at the preclinical stage.

Introduction

The quest for safer and more effective hypnotic agents has driven extensive research into nonbenzodiazepine compounds that modulate the GABAᴀ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This compound emerged from these efforts as a compound with a distinct chemical structure and a nuanced interaction with GABAᴀ receptor subtypes. Preclinical evidence indicates that this compound induces sedation and sleep without some of the undesirable side effects associated with benzodiazepines, such as amnesia.

Mechanism of Action

This compound functions as a GABAᴀ receptor agonist.[1][2] Its hypnotic and sedative effects are mediated through the potentiation of GABAergic neurotransmission. Unlike benzodiazepines, which typically show high affinity for the α1, α2, α3, and α5 subunits of the GABAᴀ receptor, this compound exhibits a more selective binding profile.

GABAᴀ Receptor Subtype Binding Affinity

This compound demonstrates a notable affinity for the α1, α3, and α6 GABAᴀ receptor subtypes.[1][2] This differential binding is believed to be the basis for its unique pharmacological effects. The binding affinities (Ki) of this compound for recombinant human GABAᴀ receptor subtypes are presented in Table 1.

Table 1: Binding Affinity (Ki) of this compound for Human GABAᴀ Receptor Subtypes

| GABAᴀ Receptor Subtype | Ki (nM) |

| α1β2γ2 | 7.8[1][2] |

| α3β2γ2 | 9.5[1][2] |

| α6β2γ2 | 11.0[1][2] |

This binding profile, particularly its relatively high affinity for the α6 subtype, distinguishes it from benzodiazepines like diazepam and nonbenzodiazepines like zolpidem.[3]

Preclinical Pharmacology

In vivo studies in animal models have demonstrated the sedative and hypnotic effects of this compound. These studies have also highlighted its unique profile concerning cognitive side effects.

Sedative and Hypnotic Effects

This compound has been shown to produce sedation, ataxia, and prolong sleeping time in mice, rats, and monkeys.[1][2] A summary of the effective doses in various animal models is presented in Table 2.

Table 2: In Vivo Effects of this compound in Preclinical Models

| Species | Dose | Route of Administration | Observed Effects | Reference |

| Mice | 3 mg/kg | i.p. | Suppressed locomotor activity, impaired rotarod performance | [3] |

| Rats | 10 mg/kg | i.p. | Increased behavioral sleep, corresponding EEG frequency spectral shift | [3] |

| Monkeys | 1 mg/kg | p.o. | Increased behavioral sleep, corresponding EEG frequency spectral shift | [3] |

Effects on Memory

A significant finding from preclinical studies is that this compound does not appear to induce amnesia, a common side effect of benzodiazepines.[1] In a one-trial passive avoidance response test in mice, this compound administered at a dose of 10 mg/kg (i.p.) did not produce amnesia.[3] Furthermore, it was found to antagonize the amnestic effects of diazepam.[1][3] This suggests that the selective interaction of this compound with GABAᴀ receptor subtypes may spare the neural circuits involved in memory formation that are typically affected by benzodiazepines.

Interaction with Benzodiazepine Antagonists

Interestingly, the sedative effects of this compound were not antagonized by flumazenil, a classical benzodiazepine antagonist.[3] This further supports the notion that this compound interacts with the GABAᴀ receptor at a site distinct from the benzodiazepine binding site or that its interaction is not competitively inhibited by flumazenil.

Experimental Protocols

The following provides a general overview of the methodologies likely employed in the preclinical evaluation of this compound, based on standard pharmacological practices.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to different GABAᴀ receptor subtypes.

-

Methodology:

-

Cell lines stably expressing specific recombinant human GABAᴀ receptor subtypes (e.g., α1β2γ2, α3β2γ2, α6β2γ2) are cultured.

-

Membranes are prepared from these cells.

-

The membranes are incubated with a radiolabeled ligand known to bind to the GABAᴀ receptor (e.g., [³H]Ro 15-1788 or [³H]muscimol) in the presence of varying concentrations of this compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Behavioral Assessments

-

Objective: To evaluate the sedative, ataxic, and hypnotic effects of this compound in animal models.

-

Methodologies:

-

Locomotor Activity: Animals are placed in an open-field arena, and their movement is tracked automatically over a set period following the administration of this compound or a vehicle.

-

Rotarod Test: To assess motor coordination and ataxia, animals are placed on a rotating rod, and the latency to fall is measured.

-

Passive Avoidance Test: This test is used to evaluate the effects on learning and memory. Animals learn to avoid a specific environment associated with an aversive stimulus. The latency to enter the aversive environment is measured after drug administration to assess memory retention.

-

Electroencephalography (EEG): To objectively measure sleep, electrodes are implanted in the brain of animals to record electrical activity. Changes in EEG frequency spectra are analyzed to determine sleep stages and duration.

-

Summary and Future Directions

This compound represents a nonbenzodiazepine hypnotic with a unique preclinical profile. Its distinct GABAᴀ receptor subtype selectivity, particularly its affinity for the α6 subunit, and its lack of amnestic effects, set it apart from many other sedative-hypnotics. The observation that its sedative effects are not reversed by flumazenil further underscores its novel mechanism of action.

Despite these promising preclinical findings, the absence of publicly available clinical trial data suggests that the development of this compound may have been halted. The reasons for this are not publicly known but could include unfavorable pharmacokinetic properties, off-target effects, or other toxicological concerns that arose during later-stage preclinical testing.

Nevertheless, the study of this compound provides valuable insights for the development of future hypnotic agents. Its pharmacological profile suggests that it may be possible to dissociate the desired hypnotic effects from unwanted cognitive side effects by targeting specific GABAᴀ receptor subtypes. Further research into compounds with similar mechanisms of action could lead to the development of safer and more effective treatments for sleep disorders.

References

An In-Depth Technical Guide to U-90042: A Selective GABA-A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-90042 is a non-benzodiazepine sedative and hypnotic agent that demonstrates a unique pharmacological profile through its selective agonistic activity at specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. Detailed experimental protocols for its characterization and a summary of its key quantitative data are presented to support further research and development in the field of neuropharmacology.

Chemical Structure and Properties

This compound, with the IUPAC name 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,2-c:1',5'-a]quinazoline, is a structurally distinct heterocyclic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 11-Chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydrodiimidazo[1,2-c:1',5'-a]quinazoline | |

| CAS Number | 134516-99-7 | |

| Molecular Formula | C₁₇H₁₃ClN₆O | |

| Molar Mass | 352.78 g/mol |

Mechanism of Action: GABA-A Receptor Signaling

This compound exerts its sedative and hypnotic effects by acting as an agonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, it shows high affinity for the α1, α3, and α6 subtypes of the GABA-A receptor.

The binding of this compound to the GABA-A receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on neuronal activity. This mechanism is responsible for the observed sedative and hypnotic properties of the compound.

Pharmacological Properties

The primary pharmacological effects of this compound are sedation and ataxia. It has been shown to significantly prolong sleeping time in animal models.

Receptor Binding Affinity

This compound exhibits nanomolar affinity for the α1, α3, and α6 subtypes of the GABA-A receptor.

| Receptor Subtype | Kᵢ (nM) |

| α1 | 7.8 |

| α3 | 9.5 |

| α6 | 11.0 |

Data from Tang et al., 1995

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

GABA-A Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]muscimol (radioligand)

-

This compound (test compound)

-

GABA (for non-specific binding determination)

-

Centrifuge, homogenizer, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in ice-cold deionized water and re-homogenize.

-

Repeat the high-speed centrifugation.

-

Wash the pellet with binding buffer three times by repeated resuspension and centrifugation.

-

Resuspend the final pellet in binding buffer and store at -70°C.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

-

For total binding, add [³H]muscimol (e.g., 5 nM).

-

For non-specific binding, add [³H]muscimol and a high concentration of GABA (e.g., 10 mM).

-

For competition binding, add [³H]muscimol and varying concentrations of this compound.

-

Incubate at 4°C for 45 minutes.

-

Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the Kᵢ value for this compound.

-

Locomotor Activity Test in Mice

This protocol assesses the effect of this compound on spontaneous locomotor activity.

Materials:

-

Male mice (e.g., ICR strain, 23 ± 3 g)

-

This compound dissolved in a suitable vehicle

-

Vehicle control

-

Locomotor activity chambers (e.g., Columbus Instruments)

Procedure:

-

Administer this compound or vehicle to groups of mice (n=8 per group) via the desired route (e.g., oral gavage).

-

Immediately place each mouse individually into a locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, rearing) in 5-minute intervals for a total of 30-60 minutes.

-

Analyze the data to compare the activity of the this compound-treated groups to the vehicle control group.

Rotarod Performance Test in Mice

This protocol evaluates the effect of this compound on motor coordination and balance.

Materials:

-

Male mice

-

This compound dissolved in a suitable vehicle

-

Vehicle control

-

Rotarod apparatus

Procedure:

-

Train the mice on the rotarod for a set period (e.g., 2-3 days) to establish a baseline performance.

-

On the test day, administer this compound or vehicle to the mice.

-

At a predetermined time post-administration (e.g., 30 minutes), place each mouse on the rotating rod of the rotarod apparatus.

-

The rod should accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod for each mouse.

-

Compare the performance of the this compound-treated groups to the vehicle control group.

Pentobarbital-Induced Sleeping Time in Mice

This protocol assesses the hypnotic effect of this compound.

Materials:

-

Male mice

-

This compound dissolved in a suitable vehicle

-

Vehicle control

-

Pentobarbital sodium solution

Procedure:

-

Administer this compound or vehicle to groups of mice.

-

After a set time (e.g., 30 minutes), administer a sub-hypnotic dose of pentobarbital (e.g., 30 mg/kg, i.p.) to each mouse.

-

Record the time of loss of the righting reflex (onset of sleep) and the time of its return (awakening). The duration of sleep is the difference between these two times.

-

Compare the duration of sleep in the this compound-treated groups to the vehicle control group.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the complex heterocyclic structure. A general synthetic scheme is outlined below.

Disclaimer: This guide is for informational and research purposes only and does not constitute medical advice. The synthesis and handling of this compound should only be performed by qualified professionals in a controlled laboratory setting.

U-90042 Binding Affinity for GABA-A α1, α3, and α6 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of U-90042 for the α1, α3, and α6 subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. It includes a detailed summary of quantitative binding data, a representative experimental protocol for determining binding affinity, and diagrams of the associated signaling pathway and experimental workflow.

Core Data: this compound Binding Affinity

This compound is a non-benzodiazepine hypnotic agent that exhibits a distinct binding profile for different GABA-A receptor subtypes.[1] It demonstrates comparable high affinity for the α1, α3, and α6 subtypes.[1][2] The inhibitory constant (Ki) values, which represent the concentration of the ligand required to occupy 50% of the receptors, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| GABA-A Receptor Subtype | Ki (nM) |

| α1 | 7.8[1][2] |

| α3 | 9.5[1][2] |

| α6 | 11.0[1][2] |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for GABA-A receptor subtypes is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

Representative Protocol: Competitive Radioligand Binding Assay for this compound

This protocol is a synthesized representation based on established methods for GABA-A receptor binding assays.

1. Membrane Preparation:

-

Tissue Source: Rat or mouse brain tissue, or cell lines recombinantly expressing specific GABA-A receptor subtypes (e.g., HEK-293 cells).

-

Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 0.32 M sucrose solution).

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membranes containing the GABA-A receptors. This involves a low-speed spin to remove large debris, followed by a high-speed spin to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times with a buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

-

The prepared cell membranes (a specific amount of protein, e.g., 100-200 µg).

-

A fixed concentration of a suitable radioligand that binds to the GABA-A receptor benzodiazepine site (e.g., [³H]Flumazenil or [³H]Ro 15-1788).

-

A range of concentrations of the unlabeled test compound (this compound).

-

Assay buffer to reach the final volume.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

3. Quantification and Data Analysis:

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing unlabeled ligand.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of a known unlabeled ligand (e.g., diazepam) to determine the amount of radioligand that binds to non-receptor components.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

GABA-A Receptor Signaling Pathway

The binding of an agonist, such as GABA or a positive allosteric modulator like this compound, to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition.

Caption: GABA-A receptor signaling pathway initiated by agonist and modulator binding.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

Unraveling the Sedative and Hypnotic Profile of U-90042: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the sedative and hypnotic properties of U-90042, a structurally novel compound that demonstrates a unique interaction with γ-aminobutyric acid type A (GABAA) receptor subtypes. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.

Core Mechanism of Action: A Differentiated GABAA Receptor Agonist

This compound is a GABAA receptor agonist, exhibiting comparable binding affinities for the α1, α3, and α6 subtypes.[1][2][3] Its interaction with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is central to its sedative and hypnotic effects. The binding of this compound to these receptors enhances the effect of GABA, leading to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

The following diagram illustrates the signaling pathway of this compound at the GABAA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data on the binding affinity and in vivo effects of this compound.

Table 1: Binding Affinity of this compound for GABAA Receptor Subtypes

| GABAA Receptor Subtype | Ki (nM) |

| α1β2γ2 | 7.8 |

| α3β2γ2 | 9.5 |

| α6β2γ2 | 11.0 |

Data sourced from Tang et al., 1995.[3]

Table 2: In Vivo Sedative and Hypnotic Effects of this compound in Animal Models

| Species | Test | Dose | Route | Observed Effect |

| Mice | Locomotor Activity | 3 mg/kg | i.p. | Suppression of activity.[3] |

| Mice | Rotarod Performance | 3 mg/kg | i.p. | Impaired performance.[3] |

| Rats | Behavioral Sleep & EEG | 10 mg/kg | i.p. | Increased behavioral sleep and corresponding EEG frequency spectral shift.[3] |

| Monkeys | Behavioral Sleep & EEG | 1 mg/kg | p.o. | Increased behavioral sleep and corresponding EEG frequency spectral shift.[3] |

Data sourced from Tang et al., 1995.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

Methodology:

-

Receptor Preparation: Stable cell lines (e.g., HEK293) are transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

-

Membrane Preparation: Cell membranes expressing the recombinant receptors are harvested and prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a radiolabeled ligand (e.g., [3H]Ro 15-1788 for the benzodiazepine site) and varying concentrations of the test compound (this compound).

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Locomotor Activity Test

Objective: To assess the sedative effect of this compound by measuring spontaneous motor activity.

Methodology:

-

Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Animals: Male mice are habituated to the testing room for at least one hour before the experiment.

-

Procedure:

-

Animals are administered this compound (e.g., 3 mg/kg, i.p.) or vehicle.

-

Immediately after injection, each mouse is placed in the center of the open-field arena.

-

Locomotor activity (e.g., distance traveled, number of rears) is recorded for a specified period (e.g., 30-60 minutes).

-

-

Data Analysis: The total locomotor activity counts for the this compound treated group are compared to the vehicle-treated control group.

Rotarod Test

Objective: To evaluate motor coordination and ataxia, which can be indicative of sedation.

Methodology:

-

Apparatus: A rotating rod that can be set to a constant or accelerating speed.

-

Animals: Male mice or rats are trained on the rotarod for a set number of trials before the test day to establish a baseline performance.

-

Procedure:

-

On the test day, a baseline latency to fall is recorded for each animal.

-

Animals are then administered this compound (e.g., 3 mg/kg, i.p.) or vehicle.

-

At specific time points after injection (e.g., 15, 30, 60 minutes), the animals are placed back on the rotating rod.

-

The latency to fall off the rod is recorded for each trial. A cutoff time is typically set (e.g., 180 seconds).

-

-

Data Analysis: The latency to fall for the this compound treated group is compared to the vehicle-treated control group and their own baseline performance.

The following diagram illustrates the experimental workflow for assessing sedative properties.

Electroencephalogram (EEG) Recording for Hypnotic Effect

Objective: To objectively measure the hypnotic effects of this compound on sleep architecture.

Methodology:

-

Surgical Implantation: Animals (rats or monkeys) are surgically implanted with electrodes for EEG and electromyography (EMG) recording.

-

Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and tether system.

-

Baseline Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24-48 hours) to establish normal sleep architecture.

-

Drug Administration and Recording: this compound (e.g., 10 mg/kg, i.p. for rats; 1 mg/kg, p.o. for monkeys) or vehicle is administered at the beginning of the light or dark cycle. EEG and EMG are continuously recorded.

-

Sleep Scoring and Analysis: The recorded data is visually or automatically scored into different sleep stages (e.g., wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep). Parameters such as sleep latency, total sleep time, and the duration and percentage of each sleep stage are calculated. Power spectral analysis of the EEG is also performed to assess changes in brainwave frequencies.

-

Data Analysis: Sleep parameters after this compound administration are compared to baseline and vehicle control conditions.

Distinguishing Sedative from Hypnotic Properties

While sedation and hypnosis are related, they represent distinct pharmacological effects. Sedation refers to a calming effect and a decrease in spontaneous activity, whereas hypnosis involves the induction and maintenance of a state of sleep.

This compound demonstrates both sedative and hypnotic properties. Its ability to suppress locomotor activity and impair rotarod performance at lower doses in mice is indicative of its sedative effects.[3] The significant increase in behavioral sleep and the corresponding shift in EEG frequency spectra observed in rats and monkeys at higher doses confirm its hypnotic properties.[3]

A key differentiating feature of this compound is its lack of amnestic effects. Unlike typical benzodiazepine hypnotics, this compound did not produce amnesia in a passive avoidance test in mice.[3] This suggests a separation of its sedative/hypnotic effects from memory impairment, which may be attributed to its differential activity at GABAA receptor subtypes compared to classic benzodiazepines.

The following diagram illustrates the logical relationship between the observed effects and the classification of this compound's properties.

Conclusion

This compound is a potent sedative and hypnotic agent with a distinct pharmacological profile. Its agonist activity at α1, α3, and α6 GABAA receptor subtypes underlies its central nervous system depressant effects. Preclinical evidence robustly supports its dose-dependent sedative effects, characterized by decreased motor activity and coordination, and its hypnotic effects, demonstrated by increased sleep duration and corresponding EEG changes. The absence of amnestic properties distinguishes this compound from many conventional benzodiazepine hypnotics, suggesting a potentially more favorable side-effect profile. Further research into the specific effects of this compound on sleep architecture and its clinical potential is warranted.

References

- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. GABAA Receptor Subunit Composition and Functional Properties of Cl− Channels with Differential Sensitivity to Zolpidem in Embryonic Rat Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Development of U-90042: A Technical Overview of a Novel Sedative-Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development of U-90042, a sedative and hypnotic compound with a unique interaction profile with γ-aminobutyric acid type A (GABAA) receptors. While detailed proprietary information from its original development by Novo Nordisk in the 1980s is not fully available in the public domain, this document synthesizes the known scientific data, outlines standard experimental protocols relevant to its characterization, and presents its mechanism of action through structured data and visualizations.

Introduction to this compound

This compound is a structurally novel nonbenzodiazepine hypnotic agent that emerged from research aimed at discovering compounds with improved therapeutic profiles for sleep disorders. Unlike traditional benzodiazepines, this compound exhibits a distinct pattern of interaction with GABAA receptor subtypes, suggesting the potential for a different spectrum of pharmacological effects.

Mechanism of Action: A Differentiated GABAA Receptor Agonist

This compound functions as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its binding to the receptor enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and sedative effects.

A key feature of this compound is its differential affinity for various GABAA receptor alpha subunits. This specificity is believed to contribute to its unique pharmacological profile.

Signaling Pathway

The binding of this compound to a specific site on the GABAA receptor potentiates the action of GABA. This leads to an increased frequency of chloride channel opening, resulting in enhanced hyperpolarization of the postsynaptic neuron and a general inhibitory effect on neurotransmission.

Caption: Signaling pathway of this compound at the GABAA receptor.

Quantitative Data

The following table summarizes the known quantitative data for this compound's interaction with different GABAA receptor subtypes. This data highlights its relatively comparable high affinity for the α1, α3, and α6 subtypes.

| Receptor Subtype | Binding Affinity (Ki) |

| α1 | 7.8 nM |

| α3 | 9.5 nM |

| α6 | 11.0 nM |

Experimental Protocols

While the specific, detailed protocols from the original development of this compound by Novo Nordisk are not publicly available, this section outlines standardized methodologies for the key experiments that would have been essential in its characterization.

Radioligand Binding Assay for GABAA Receptor Affinity

This protocol describes a standard procedure to determine the binding affinity of a test compound like this compound to different GABAA receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for specific GABAA receptor subtypes.

Materials:

-

Cell lines expressing specific recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α3β2γ2, α6β2γ2).

-

Radioligand specific for the benzodiazepine site (e.g., [3H]flunitrazepam).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: A generalized workflow for a radioligand binding assay.

In Vivo Behavioral Assessment in Rodent Models

The sedative and hypnotic effects of this compound would have been evaluated in animal models. Below are standard protocols for assessing these properties.

Objective: To evaluate the sedative and motor-impairing effects of this compound in rats or mice.

Models:

-

Open Field Test: To assess locomotor activity and exploratory behavior.

-

Rotarod Test: To measure motor coordination and balance.

-

Loss of Righting Reflex: To determine hypnotic (sleep-inducing) effects.

General Methodology:

-

Animal Acclimation: Acclimate animals to the laboratory environment and testing apparatus.

-

Drug Administration: Administer this compound or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Testing:

-

Open Field: Place the animal in the center of an open field arena and record its movement (distance traveled, time spent in the center vs. periphery) for a set duration.

-

Rotarod: Place the animal on a rotating rod and measure the latency to fall.

-

Loss of Righting Reflex: Place the animal on its back and determine if it can right itself within a specified time. The inability to do so indicates a hypnotic effect.

-

-

Data Collection and Analysis: Record and analyze the behavioral parameters to compare the effects of this compound with the control group.

Conclusion

This compound represents a significant development in the exploration of novel sedative-hypnotic agents. Its distinct interaction with GABAA receptor subtypes suggests a potential for a refined pharmacological profile compared to non-selective benzodiazepines. While the complete historical development data from Novo Nordisk remains proprietary, the available scientific information, combined with an understanding of standard pharmacological testing methodologies, provides a robust framework for understanding the core characteristics of this compound. Further research into subtype-selective GABAA modulators continues to be a promising avenue for the development of safer and more effective treatments for sleep and anxiety disorders.

Methodological & Application

Application Notes and Protocols for U-90042 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-90042 is a nonbenzodiazepine sedative-hypnotic agent that exerts its effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] It displays a unique binding profile with high affinity for the α1, α3, and α6 subunits of the GABAA receptor.[1][2] Preclinical studies in rodent models have demonstrated that this compound induces sedation, ataxia, and prolongs sleeping time, highlighting its potential for investigation as a sedative-hypnotic therapeutic.[3]

These application notes provide a comprehensive overview of the experimental protocols for evaluating the sedative-hypnotic effects of this compound in rodent models, based on available scientific literature.

Mechanism of Action

This compound is a GABAA receptor agonist.[1][2] Its binding to specific subunits of the receptor enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in the observed sedative and hypnotic effects.

Signaling Pathway of this compound at the GABAA Receptor

Caption: this compound enhances GABAergic inhibition by binding to the GABAA receptor.

Data Presentation

Specific quantitative data from the primary literature for this compound is not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Locomotor Activity in Rodents

| Species | Dose (mg/kg, i.p.) | Vehicle Control (Counts ± SD) | This compound Treated (Counts ± SD) | % Reduction in Activity |

| Mouse | 3 | Data not available | Data not available | Data not available |

| Rat | 10 | Data not available | Data not available | Data not available |

Table 2: Effect of this compound on Motor Coordination (Rotarod Test) in Mice

| Dose (mg/kg, i.p.) | Vehicle Control (Latency to Fall, s ± SD) | This compound Treated (Latency to Fall, s ± SD) | p-value |

| 3 | Data not available | Data not available | Data not available |

Table 3: Effect of this compound on Sleeping Time in Rodents

| Species | Dose (mg/kg, i.p.) | Vehicle Control (Sleep Duration, min ± SD) | This compound Treated (Sleep Duration, min ± SD) | p-value |

| Rat | 10 | Data not available | Data not available | Data not available |

Table 4: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | e.g., 10 | i.p. | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | e.g., 3 | i.p. | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 5: Acute Toxicity of this compound in Rodents (Hypothetical)

| Species | Route | LD50 (mg/kg) | 95% Confidence Interval | Observed Toxic Signs |

| Rat | e.g., i.p. | Data not available | Data not available | Data not available |

| Mouse | e.g., i.p. | Data not available | Data not available | Data not available |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for testing the sedative-hypnotic effects of this compound.

Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous motor activity in rodents. A reduction in locomotor activity is indicative of a sedative effect.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 25 cm for mice)

-

Automated activity monitoring system with infrared beams or video tracking software

-

This compound solution

-

Vehicle control solution

-

Syringes and needles for administration

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle control via intraperitoneal (i.p.) injection. Recommended doses are 3 mg/kg for mice and 10 mg/kg for rats.[3]

-

Immediately after injection, place the animal in the center of the open field arena.

-

Record locomotor activity for a predefined period, typically 30 to 60 minutes.

-

Key parameters to measure include:

-

Total distance traveled

-

Horizontal activity (number of beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena (for anxiety assessment)

-

-

Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Rotarod Test

Objective: To evaluate the effect of this compound on motor coordination and balance. Impaired performance on the rotarod indicates ataxia, a common side effect of sedative-hypnotics.

Materials:

-

Rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice)

-

This compound solution

-

Vehicle control solution

-

Syringes and needles for administration

Procedure:

-

Train the animals on the rotarod for 1-2 days prior to the experiment to establish a baseline performance. A common training protocol is 3-5 trials per day at a constant speed (e.g., 4-10 rpm) for a maximum of 180 seconds per trial.

-

On the test day, administer this compound (e.g., 3 mg/kg, i.p. for mice) or vehicle control.[3]

-

At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotating rod.

-

The test can be performed using either a fixed speed or an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.

-

Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).

Sleeping Time Assessment

Objective: To measure the hypnotic effect of this compound by quantifying the duration of sleep.

Materials:

-

Observation cages

-

Heating pad or lamp to maintain body temperature

-

This compound solution

-

Vehicle control solution

-

Syringes and needles for administration

Procedure:

-

Administer this compound (e.g., 10 mg/kg, i.p. for rats) or vehicle control.[3]

-

Immediately place the animal in an individual observation cage.

-

Record the time to the loss of the righting reflex (sleep onset). The righting reflex is lost when the animal, placed on its back, is unable to right itself within 30 seconds.

-

Record the time of recovery of the righting reflex (awakening). The righting reflex is considered recovered when the animal can right itself three times within a 1-minute period.

-

The duration of sleep is calculated as the time from the loss to the recovery of the righting reflex.

-

Monitor the animals closely during the sleep period to ensure their well-being.

Pharmacokinetics and Toxicity

No specific pharmacokinetic or detailed toxicity data for this compound in rodents is publicly available. The following sections provide general guidance for such studies.

Pharmacokinetic Studies

To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a pharmacokinetic study should be conducted. This typically involves administering a known dose of the compound to a cohort of animals and collecting blood samples at various time points. Plasma concentrations of this compound are then determined using a validated analytical method (e.g., LC-MS/MS). Key parameters to be determined include:

-

Cmax: Maximum plasma concentration

-

Tmax: Time to reach Cmax

-

t1/2: Elimination half-life

-

AUC: Area under the plasma concentration-time curve

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation

Toxicity Studies

Acute Toxicity: An acute toxicity study is performed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity. This involves administering single, escalating doses of this compound to different groups of animals and observing them for a period of up to 14 days for signs of toxicity and mortality.

Subchronic Toxicity: A subchronic toxicity study (e.g., 28-day or 90-day) involves repeated daily administration of this compound at multiple dose levels. This study provides information on the potential for cumulative toxicity and helps to identify a No-Observed-Adverse-Effect-Level (NOAEL). Parameters evaluated typically include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

Disclaimer

This document is intended for informational purposes only and should be used by qualified researchers in a controlled laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. The provided protocols are based on available literature and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for U-90042 Administration in Murine Sedation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of U-90042 in mice for the purpose of sedation studies. This compound is a novel sedative-hypnotic agent that demonstrates a unique interaction profile with γ-aminobutyric acid type A (GABA-A) receptors.

Mechanism of Action

This compound is a structurally novel compound that functions as a sedative and hypnotic. It exhibits comparable binding affinities for three recombinant subtypes of the GABA-A receptor: α1β2γ2, α3β2γ2, and α6β2γ2.[1] Notably, its relatively high affinity for the α6β2γ2 subtype is a distinguishing feature compared to traditional benzodiazepine sedative-hypnotics like diazepam.[1] While it interacts with GABA-A receptors, the precise mechanism underlying its sedative effects is not yet fully elucidated.[1]

Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. This compound is believed to modulate this process, enhancing the inhibitory signaling of GABA.

Data Presentation

This compound Binding Affinity

| GABA-A Receptor Subtype | Binding Affinity (Ki) |

| α1β2γ2 | Comparable Affinity (Specific Ki not available)[1] |

| α3β2γ2 | Comparable Affinity (Specific Ki not available)[1] |

| α6β2γ2 | Comparable Affinity (Specific Ki not available)[1] |

Dose-Response Data for Sedation in Mice

| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Effect on Rotarod Performance |

| 3 | Suppressed locomotor activity[1] | Impaired rotarod performance[1] |

| Higher/Lower Doses | Data not available | Data not available |

Experimental Protocols

Formulation of this compound for Intraperitoneal (i.p.) Injection

Disclaimer: The specific vehicle used for the in vivo administration of this compound is not explicitly detailed in the available literature. The following is a general protocol for formulating a poorly water-soluble compound for intraperitoneal injection in mice and should be adapted based on the physicochemical properties of this compound.

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline with a solubilizing agent such as 10% Tween 80 or a solution of 5% DMSO, 40% PEG 400, and 55% sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (27-30 gauge)

Protocol:

-

Determine the desired final concentration of this compound for injection. The injection volume for mice should typically be between 5-10 mL/kg.

-

Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a small amount of the solubilizing agent (e.g., DMSO) to the powder and vortex until the compound is fully dissolved.

-

Gradually add the remaining vehicle components (e.g., PEG 400 and sterile water) while continuously vortexing to prevent precipitation.

-

If the solution is not clear, sonicate the mixture for 5-10 minutes in a water bath.

-

Visually inspect the final solution for any precipitates. The solution should be clear before injection.

-

Prepare fresh on the day of the experiment.

Experimental Workflow for Sedation Studies

Protocol for Open Field Test

Purpose: To assess spontaneous locomotor activity as an indicator of sedation.

Apparatus:

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.

-

Video tracking software and camera mounted above the arena.

Protocol:

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

Clean the open field arena thoroughly with 70% ethanol and then water between each mouse to remove olfactory cues.

-

Gently place the mouse in the center of the arena.

-

Start the video recording and allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

-

After the test, return the mouse to its home cage.

-

Analyze the video recording to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A sedative effect is indicated by a significant decrease in these parameters compared to the vehicle-treated control group.

Protocol for Rotarod Test

Purpose: To assess motor coordination and balance, which are often impaired by sedative compounds.

Apparatus:

-

Rotarod apparatus with a rotating rod of a specified diameter (e.g., 3 cm for mice).

Protocol:

-

Train the mice on the rotarod for 2-3 consecutive days before the experiment. Each training session should consist of several trials (e.g., 3 trials of 5 minutes each) at a constant or accelerating speed (e.g., 4-40 rpm over 5 minutes).

-

On the day of the experiment, administer this compound or the vehicle.

-

At a predetermined time after injection (e.g., 30 minutes), place the mouse on the rotating rod.

-

Start the rotation and record the latency to fall off the rod. A maximum trial duration (e.g., 5 minutes) should be set.

-

Repeat the test for a total of 3 trials with a rest period in between (e.g., 15 minutes).

-

A sedative effect is indicated by a significant decrease in the latency to fall compared to the vehicle-treated control group.

Important Considerations

-

Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Controls: A vehicle-treated control group is essential to ensure that the observed effects are due to this compound and not the injection procedure or the vehicle itself.

-

Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to minimize bias.

-

Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room to reduce variability in behavioral responses.

References

Application Notes and Protocols for Evaluating U-90042 in a Rodent Rotarod Performance Test

For Researchers, Scientists, and Drug Development Professionals